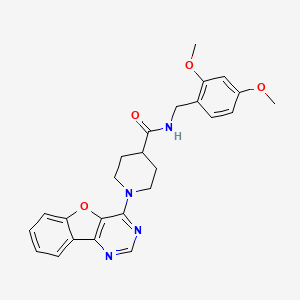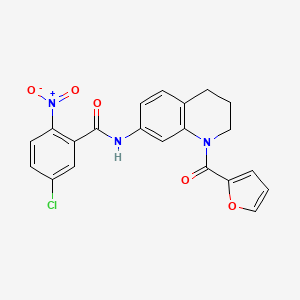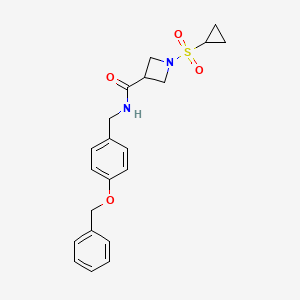
N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25N3O3S2 and its molecular weight is 395.54. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Interactions
- Research in the field of organic chemistry has explored the synthesis of complex amide compounds and their interactions. For example, the study by Ma et al. (2017) demonstrates the power of amide ligands in facilitating Cu-catalyzed coupling reactions, highlighting the importance of such compounds in pharmaceutical synthesis and the broader chemical industry (Ma et al., 2017).
Molecular Structure and Properties
- Investigations into the molecular structure and properties of related compounds offer insights into their potential applications. For instance, the crystallographic analysis by Yang et al. (2008) of a complex tropane compound sheds light on the significance of molecular conformation in determining the biological activity and chemical reactivity of such molecules (Yang et al., 2008).
Potential Therapeutic Applications
- Research on compounds with similar structures has explored their interaction with biological targets, such as cannabinoid receptors, indicating the potential therapeutic applications of these molecules. Shim et al. (2002) provided insights into the molecular interaction of a cannabinoid receptor antagonist, which could inform the design of new therapeutic agents targeting similar pathways (Shim et al., 2002).
Analytical and Synthetic Chemistry Applications
- The development of analytical methods and new synthetic routes is another area of interest. Studies such as the synthesis and evaluation of novel piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities showcase the diverse applications of these compounds in both therapeutic contexts and chemical synthesis (Kambappa et al., 2017).
Advances in Heterocyclic Chemistry
- The exploration of heterocyclic chemistry, including the synthesis of N,S-containing heterocycles, underscores the importance of such compounds in developing new materials and pharmaceuticals. This area of research provides valuable methodologies for the construction of complex molecular architectures with potential applications in drug development and material science (Dotsenko et al., 2012).
properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-methylsulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-19-9-3-5-16(19)13-20(14-17-6-4-12-25-17)18(22)15-7-10-21(11-8-15)26(2,23)24/h3-6,9,12,15H,7-8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRAGWFKSUTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)

![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)

![5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide](/img/structure/B2860792.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate](/img/structure/B2860794.png)


![3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2860799.png)
![N-(4-acetylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2860800.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2860803.png)

